REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:12])[C:10]=1[I:11])[C:5](O)=[O:6].C1COCC1>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:12])[C:10]=1[I:11])[CH2:5][OH:6]
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Name
|
|
Quantity
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1900 mg
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Type
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reactant
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Smiles
|
ClC=1C=C(C(=O)O)C=C(C1I)Cl
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Name
|
title intermediate
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Quantity
|
1050 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
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Type
|
reactant
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(CO)C=C(C1I)Cl
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |